
1-(4-硝基苯基)哌啶-4-羧酸
描述
科学研究应用
Gene Editing and CRISPR-Cas Systems
1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been explored in the context of gene editing. Researchers have investigated its potential as a component in CRISPR-Cas systems, which are revolutionary tools for precise genome modification. By incorporating this compound, scientists aim to enhance the efficiency and accuracy of targeted gene editing processes .
Antibiotic Development
The fight against antibiotic-resistant bacteria remains a critical challenge. This compound has drawn interest due to its structural features, which could serve as a scaffold for novel antibiotics. Researchers explore its antibacterial properties and evaluate its effectiveness against resistant strains. By understanding its mode of action, they hope to develop new therapeutic agents to combat bacterial infections .
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibition
1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been investigated as an inverse agonist of RORγt, a splice variant of the nuclear hormone receptor subfamily RORγ. RORγt plays a role in autoimmune diseases, and inhibiting its activity could have therapeutic implications. Researchers study the compound’s binding affinity and selectivity to develop potential treatments .
Proteomics Research
This compound is utilized in proteomics research. Its biochemical properties make it valuable for studying protein interactions, post-translational modifications, and signaling pathways. Scientists use it as a probe to investigate protein function and dynamics within cells and tissues .
Chemical Synthesis and Medicinal Chemistry
1-(4-Nitrophenyl)piperidine-4-carboxylic acid serves as a building block in chemical synthesis. Medicinal chemists incorporate it into drug discovery efforts, exploring derivatives with improved pharmacological properties. By modifying its structure, they aim to develop compounds with enhanced bioavailability, selectivity, and efficacy .
Photocatalysis and Organic Transformations
Researchers have also explored the photocatalytic properties of this compound. It participates in organic transformations under light irradiation, enabling the synthesis of complex molecules. Its unique reactivity makes it a valuable tool for green chemistry and sustainable synthetic routes .
安全和危害
作用机制
Target of Action
It is often the case that such compounds interact with proteins or enzymes in the body, modulating their activity .
Mode of Action
Generally, such compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight of 250251 Da , may influence its bioavailability and pharmacokinetic profile.
属性
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377610 | |
| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidine-4-carboxylic acid | |
CAS RN |
223786-53-6 | |
| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)
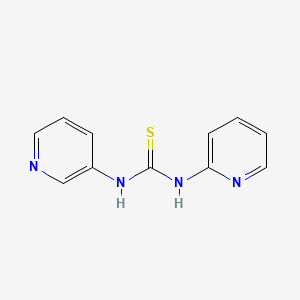
![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)
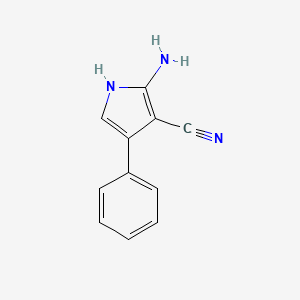

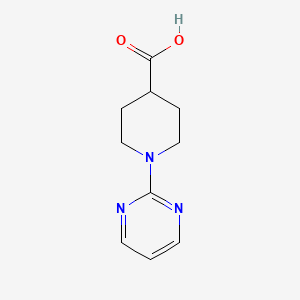
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
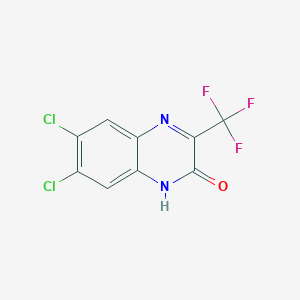

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)
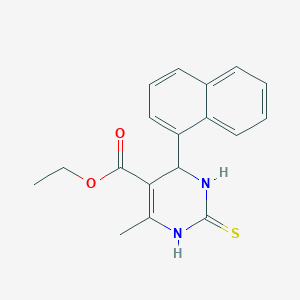
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)